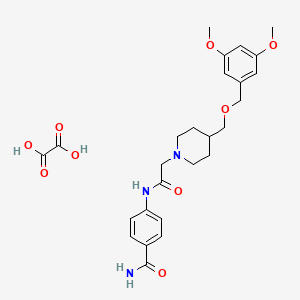

4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Description

Properties

IUPAC Name |

4-[[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5.C2H2O4/c1-30-21-11-18(12-22(13-21)31-2)16-32-15-17-7-9-27(10-8-17)14-23(28)26-20-5-3-19(4-6-20)24(25)29;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3,(H2,25,29)(H,26,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPWAPHNUIJIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves multi-step organic reactions:

Starting Materials: : Initial raw materials include 3,5-dimethoxybenzyl alcohol, piperidine, benzoyl chloride, and oxalic acid.

Formation of Intermediate: : 3,5-dimethoxybenzyl alcohol is reacted with chloromethyl methyl ether to yield 3,5-dimethoxybenzyloxymethyl chloride.

Piperidine Ring Integration: : The intermediate is reacted with piperidine to introduce the piperidine ring, forming 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine.

Acetamido Benzamide Formation: : The piperidine intermediate undergoes further acylation with acetic anhydride and benzoylation to yield 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide.

Oxalate Formation: : The final compound is formed by reacting with oxalic acid, producing the oxalate salt form.

Industrial Production Methods

For large-scale production, the synthetic process is optimized for efficiency and cost-effectiveness. Typical industrial methods may involve continuous flow reactors to enhance yield and purity while minimizing reaction time. Advanced purification techniques such as recrystallization, chromatography, and lyophilization ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically affecting the dimethoxybenzyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can modify the piperidine ring or the benzamide core, often employing reagents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the benzamide ring or the methylene linkage.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: : Halogenating agents like bromine (Br₂) or chlorine (Cl₂), and nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃).

Major Products Formed

Oxidation can yield carboxylic acids or ketones, reduction typically produces alcohols or amines, and substitution can introduce various functional groups, enhancing the compound's chemical diversity.

Scientific Research Applications

4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate finds applications across multiple domains:

Chemistry: : Used as a precursor in the synthesis of complex organic molecules. It serves as a model compound in reaction mechanism studies.

Biology: : Explored for its potential as a biochemical tool for studying receptor-ligand interactions and cellular signaling pathways.

Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects in neurological and inflammatory conditions.

Industry: : Utilized in the development of novel materials, coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is multifaceted:

Molecular Targets: : It interacts with specific protein receptors, possibly influencing their conformation and activity.

Pathways Involved: : Modulates signaling pathways related to neurotransmission and cellular responses. The exact pathways may include interactions with G-protein-coupled receptors (GPCRs) or ion channels.

Cellular Effects: : Can induce changes in gene expression, enzyme activity, or membrane permeability, leading to varied biological outcomes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with two high-activity anti-inflammatory agents reported by Budumuru et al. (2018):

N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide

N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide

Key Differences :

- Core Scaffold : The target compound uses a piperidine ring, whereas the analogs employ a rigid imidazo[1,2-a]pyridine core.

- Substituents : The 3,5-dimethoxybenzyl group in the target contrasts with the 4-methoxybenzyl or trifluoromethyl groups in the analogs.

- Linker : Both classes feature acetamido linkers, but the target’s piperidine-incorporated spacer may confer conformational flexibility absent in the imidazopyridine derivatives .

Pharmacological Activity

The analogs from Budumuru et al. exhibit potent anti-inflammatory activity, surpassing aspirin in preclinical models.

- The 3,5-dimethoxybenzyl group may enhance hydrophobic interactions with protein targets compared to mono-methoxy or trifluoromethyl substituents.

- The oxalate counterion could improve solubility and tissue penetration relative to non-salt forms .

Computational Binding Analysis

Using the Glide XP docking protocol (Friesner et al., 2006), hypothetical comparisons can be drawn:

- Hydrogen Bonding : The acetamido and benzamide moieties may form neutral-neutral H-bonds in enclosed environments, a feature correlated with high Glide XP scores .

Data Table: Comparative Analysis

Biological Activity

The compound 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 531.56 g/mol. The oxalate form enhances its solubility and stability, making it suitable for various biological applications.

Structural Features

- Benzamide Core : Central to its structure, providing a scaffold for biological activity.

- Piperidine Ring : Enhances lipophilicity and may facilitate interaction with biological membranes.

- 3,5-Dimethoxybenzyl Group : Increases the compound's reactivity and potential affinity for specific targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Analgesic Effects : Potential as pain relievers through modulation of pain pathways.

- Neuroprotective Properties : May protect neuronal cells from damage in neurodegenerative diseases.

- Anti-inflammatory Effects : Could reduce inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is hypothesized to involve:

- Receptor Interactions : Binding to specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Potential inhibition of enzymes like fatty acid amide hydrolase (FAAH), which plays a role in pain modulation by hydrolyzing endocannabinoids.

Study on Analgesic Activity

A study conducted on similar piperidine derivatives demonstrated significant analgesic effects in rodent models. The compound was shown to reduce pain responses in thermal injury models and nerve ligation models, suggesting its potential as a broad-spectrum analgesic .

Anti-inflammatory Effects

In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful in treating conditions like arthritis or chronic inflammatory diseases .

Comparison with Similar Compounds

To better understand the uniqueness of 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate, it can be compared with other related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-(2-(4-Methylpiperidin-1-yl)acetamido)benzamide | Similar piperidine structure | Moderate analgesic effect |

| 4-(2-(4-(Benzyloxy)piperidin-1-yl)acetamido)benzamide | Similar core structure | Lower anti-inflammatory activity |

| 4-(2-(4-(3,4-Dimethoxybenzyl)piperidin-1-yl)acetamido)benzamide | Dimethoxy substitution | Enhanced neuroprotective properties |

Q & A

Q. What are the key synthetic steps for preparing 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling of the piperidinyl-acetamide intermediate with benzamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as DMF or THF .

- Functional group protection : The 3,5-dimethoxybenzyl group may require protection during piperidine ring modification to prevent undesired side reactions .

- Oxalate salt formation : Final purification via recrystallization using oxalic acid in polar solvents (e.g., ethanol/water mixtures) to improve crystallinity .

Optimization strategies : - Microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and yields .

- Real-time monitoring via HPLC to assess intermediate purity and adjust stoichiometry .

Q. What analytical techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the integration of aromatic protons (3,5-dimethoxybenzyl), piperidine methylene groups, and amide bonds. Splitting patterns distinguish chiral centers .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxalate counterion .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms salt formation with oxalic acid .

Data interpretation : Cross-referencing spectral data with computational models (e.g., DFT calculations) ensures structural accuracy .

Q. How can solubility and stability be assessed under experimental conditions?

- Solubility profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol) to determine logP and identify suitable formulation vehicles .

- Stability studies : Accelerated degradation tests under heat (40–60°C), light, and humidity to identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies address low yields in the final amide coupling step?

- Catalyst screening : Test Brønsted acids (e.g., DMAP) or organocatalysts to improve coupling efficiency .

- Solvent effects : Switch to polar aprotic solvents (e.g., acetonitrile) to reduce racemization .

- Protection/deprotection : Introduce tert-butoxycarbonyl (Boc) groups on reactive amines to prevent side reactions .

Q. How can chiral centers in the piperidine ring influence biological activity, and how is enantiomeric purity validated?

- Stereochemical impact : Molecular docking studies predict interactions with target receptors (e.g., GPCRs or kinases), where R/S configurations may alter binding affinity .

- Validation methods :

- Chiral HPLC with cellulose-based columns to separate enantiomers .

- Circular dichroism (CD) spectroscopy to correlate optical activity with configuration .

Q. What methodologies resolve contradictions in bioactivity data across different assay systems?

- Dose-response recalibration : Re-test in standardized assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .

- Metabolic stability analysis : Use liver microsomes to assess if observed discrepancies arise from compound degradation .

- Data triangulation : Cross-validate with structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify scaffold-specific trends .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular dynamics simulations : Predict binding modes to receptors (e.g., kinases) and identify residues critical for selectivity .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic profiles to eliminate derivatives with poor bioavailability .

Methodological Considerations

Q. What protocols mitigate racemization during amide bond formation?

Q. How are reaction intermediates purified to avoid carryover impurities?

- Flash chromatography : Use gradient elution (hexane/ethyl acetate → methanol) for polar intermediates .

- Crystallization-driven purification : Isolate intermediates as hydrochloride salts to enhance purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.